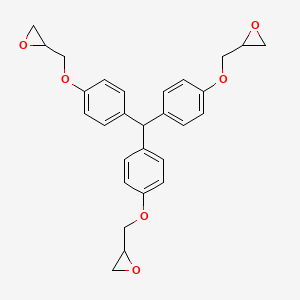
2,6,10-Dodecatrien-1-amine, 3,7,11-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,10-Dodecatrien-1-amine, 3,7,11-trimethyl- is an organic compound with the molecular formula C15H27N. It is a derivative of farnesol, a naturally occurring sesquiterpene alcohol. This compound is notable for its structural complexity, featuring three conjugated double bonds and a primary amine group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10-Dodecatrien-1-amine, 3,7,11-trimethyl- typically involves the following steps:
Starting Material: The synthesis often begins with farnesol, which is commercially available or can be extracted from natural sources.
Oxidation: Farnesol is oxidized to farnesal using an oxidizing agent such as pyridinium chlorochromate (PCC).
Amination: The aldehyde group of farnesal is then converted to an amine group through reductive amination. This step involves the use of ammonia or an amine source and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
In industrial settings, the production of 2,6,10-Dodecatrien-1-amine, 3,7,11-trimethyl- may involve more scalable and cost-effective methods. These can include:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate the reduction process.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2,6,10-Dodecatrien-1-amine, 3,7,11-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Imines, nitriles.
Reduction Products: Saturated amines.
Substitution Products: N-alkylated or N-acylated derivatives.
Aplicaciones Científicas De Investigación
2,6,10-Dodecatrien-1-amine, 3,7,11-trimethyl- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in biological pathways and potential as a bioactive compound.
Medicine: Investigated for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2,6,10-Dodecatrien-1-amine, 3,7,11-trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s conjugated double bonds and amine group allow it to participate in various biochemical pathways, potentially modulating enzyme activity and receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
Farnesol: A precursor to 2,6,10-Dodecatrien-1-amine, 3,7,11-trimethyl-, with similar structural features but lacking the amine group.
Geraniol: Another sesquiterpene alcohol with similar applications but differing in the position of double bonds.
Nerolidol: A sesquiterpene alcohol with a similar carbon skeleton but different functional groups.
Uniqueness
2,6,10-Dodecatrien-1-amine, 3,7,11-trimethyl- is unique due to its primary amine group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
6784-46-9 |
|---|---|
Fórmula molecular |
C15H27N |
Peso molecular |
221.38 g/mol |
Nombre IUPAC |
(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-amine |
InChI |
InChI=1S/C15H27N/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11H,5-6,8,10,12,16H2,1-4H3/b14-9+,15-11+ |
Clave InChI |
BDKQVCHNTAJNJR-YFVJMOTDSA-N |
SMILES |
CC(=CCCC(=CCCC(=CCN)C)C)C |
SMILES isomérico |
CC(=CCC/C(=C/CC/C(=C/CN)/C)/C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CCN)C)C)C |
Sinónimos |
farnesylamine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N-[2-[4-(4-fluorophenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]benzamide](/img/structure/B1231711.png)
![4-Morpholinecarboxylic acid [4-[6-amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] ester](/img/structure/B1231712.png)



![N-[1-(cyclohexylamino)-2-methyl-1-oxobutan-2-yl]-N-(2-furanylmethyl)-2-pyridinecarboxamide](/img/structure/B1231725.png)

![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B1231727.png)
![1-[3-(Dimethylamino)propyl]-3-ethylurea](/img/structure/B1231729.png)
![4-{[8-(morpholin-2-ylmethoxy)-2H-chromen-3-yl]methyl}morpholine](/img/structure/B1231731.png)

![2-[4-(2,5-Diphenyl-3,4-dihydropyrazol-3-yl)-2-methoxyphenoxy]acetic acid](/img/structure/B1231734.png)

![4-[[3-(Diethylamino)propylamino]methylidene]-2-(2,6-dimethylphenyl)isoquinoline-1,3-dione](/img/structure/B1231739.png)
